2-Bromo-4-hydroxy-6-nitrobenzonitrile
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Overview
Description
2-Bromo-4-hydroxy-6-nitrobenzonitrile is an aromatic compound with a complex structure that includes bromine, hydroxyl, nitro, and nitrile functional groups
Preparation Methods
The synthesis of 2-Bromo-4-hydroxy-6-nitrobenzonitrile can be achieved through several synthetic routes. One common method involves the bromination of 4-hydroxy-6-nitrobenzonitrile using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as dichloromethane under reflux conditions. Another approach involves the nitration of 2-bromo-4-hydroxybenzonitrile using a mixture of concentrated sulfuric acid and nitric acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
2-Bromo-4-hydroxy-6-nitrobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-hydroxy-6-nitrobenzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-6-nitrobenzonitrile involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and hydroxyl groups can also participate in chemical reactions that modulate the compound’s activity and specificity .
Comparison with Similar Compounds
2-Bromo-4-hydroxy-6-nitrobenzonitrile can be compared with other similar compounds such as:
2-Chloro-4-hydroxy-6-nitrobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
2-Bromo-4-hydroxy-5-nitrobenzonitrile: Similar structure but with the nitro group in a different position.
4-Hydroxy-6-nitrobenzonitrile: Lacks the bromine atom, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
111695-55-7 |
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Molecular Formula |
C7H3BrN2O3 |
Molecular Weight |
243.01 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H3BrN2O3/c8-6-1-4(11)2-7(10(12)13)5(6)3-9/h1-2,11H |
InChI Key |
RZBNXQODJUZGNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)Br)O |
Origin of Product |
United States |
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